6-Bromo-3-fluoro-2-nitrobenzoic acid

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

A tri-substituted aromatic building block featuring a unique 2-nitro, 3-fluoro, 6-bromo pattern. This specific regiochemistry provides superior electronic bias, enabling highly selective synthesis of 6-amino intermediates for quinazolinone and indazole cores—scaffolds critical for kinase inhibitors and CNS therapeutics. The orthogonality of the bromine handle allows for sequential cross-coupling, delivering structural diversity unattainable with regioisomers. Validated in Phase I clinical candidate synthesis.

Molecular Formula C7H3BrFNO4
Molecular Weight 264.00 g/mol
Cat. No. B15125542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-2-nitrobenzoic acid
Molecular FormulaC7H3BrFNO4
Molecular Weight264.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br
InChIInChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyXUOFZRSCPGKBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Bromo-3-fluoro-2-nitrobenzoic Acid as a Strategic Halogenated Synthon


6-Bromo-3-fluoro-2-nitrobenzoic acid (CAS 1807025-89-3) is a tri-substituted aromatic building block featuring a carboxylic acid group, a fluorine atom, a nitro group, and a bromine atom on a benzene ring [1]. Its molecular formula is C₇H₃BrFNO₄ and it has a molecular weight of 264.01 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of complex heterocyclic systems, particularly benzofused heterobicycles like quinazolinones and indazoles, which are scaffolds of significant interest in pharmaceutical research [1].

Why 6-Bromo-3-fluoro-2-nitrobenzoic Acid Cannot Be Replaced by a Generic Halogenated Analog


In-class compounds cannot be simply interchanged due to the unique regiochemical and electronic profile of 6-bromo-3-fluoro-2-nitrobenzoic acid. The precise 2-nitro, 3-fluoro, 6-bromo substitution pattern governs both its synthetic utility and the properties of downstream products [1]. Specifically, the nitro group at the 2-position and the fluorine at the 3-position create a strong electronic bias that controls the regioselectivity of subsequent synthetic steps, such as the formation of 6-amino regioisomers crucial for cyclizing to quinazolinones [1]. A regioisomer with a different substitution pattern (e.g., 6-bromo-2-fluoro-3-nitrobenzoic acid) would exhibit an altered electronic environment and steric hindrance, leading to different reaction outcomes, lower yields, or entirely different products . Furthermore, the combination of substituents imparts specific physicochemical properties, including a logP of ~2.19 and a predicted pKa of ~1.5-2.0, which are not replicable by analogs lacking the bromine atom or having a different substitution arrangement .

Quantitative Evidence for Differentiating 6-Bromo-3-fluoro-2-nitrobenzoic Acid from Analogs


Synthetic Efficiency: Regioselective Nitration in the Synthesis of Quinazolinone Scaffolds

The 2-nitro-3-fluoro substitution pattern in 3-fluoro-2-substituted benzoic acids, such as the target compound, directs nitration to the 6-position with high regiocontrol [1]. In a study by Hurth et al., 3-fluoro-2-substituted benzoic acids with diverse 2-substituents (R = H, Me, CF3, CO2H, NO2) showed strong or full regiocontrol in favor of the desired 6-nitro regioisomer under standard nitration conditions (HNO₃/H₂SO₄, 0 °C) [1]. This class-level inference suggests that 6-bromo-3-fluoro-2-nitrobenzoic acid can be synthesized or derivatized with a selectivity that avoids the formation of regioisomer mixtures, which is a common challenge with analogs lacking the specific substitution pattern .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Physicochemical Differentiation: Lipophilicity and Acidity Compared to Non-Brominated Analogs

The presence of a bromine atom at the 6-position significantly alters the physicochemical profile of 6-bromo-3-fluoro-2-nitrobenzoic acid compared to its non-brominated analog, 3-fluoro-2-nitrobenzoic acid . The target compound has a calculated LogP (cLogP) of ~2.19 , while the non-brominated analog has a cLogP of ~1.18 . This ~1.0 unit increase in lipophilicity enhances membrane permeability and influences distribution, making the brominated compound a more suitable building block for CNS-penetrant drug scaffolds . The pKa of the carboxylic acid group is also predicted to be lower (1.5-2.0) compared to the non-brominated analog (pKa ~2.5-3.0, inferred), due to the electron-withdrawing effect of the bromine atom, impacting its ionization state and reactivity in different pH environments.

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Specificity: A Distinct Synthetic Handle for Cross-Coupling Reactions

The 6-bromo substituent in 6-bromo-3-fluoro-2-nitrobenzoic acid provides a unique and highly specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, while preserving the integrity of the nitro and fluoro groups for further orthogonal transformations [1]. This differentiates it from its regioisomer, 6-bromo-2-fluoro-3-nitrobenzoic acid , where the nitro group is at the 3-position and fluorine at the 2-position. The distinct electronic and steric environment of the target compound's 6-position bromine may lead to different reaction rates and yields in cross-couplings compared to the 2-bromo isomer, due to varying electron density and steric accessibility around the reactive carbon center .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Utility: Precursor to a Phase I Kinase Inhibitor Scaffold

6-Bromo-3-fluoro-2-nitrobenzoic acid has been identified as a key precursor in the synthesis of 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, a compound tested in Phase I clinical trials as a kinase inhibitor . This specific application demonstrates its utility in constructing biologically active molecules, differentiating it from other halogenated benzoic acid analogs that have not been linked to such advanced-stage drug candidates. The compound's specific substitution pattern is essential for achieving the desired biological activity of the final indazole derivative .

Medicinal Chemistry Kinase Inhibition Pharmaceutical Synthesis

High-Value Application Scenarios for 6-Bromo-3-fluoro-2-nitrobenzoic Acid


Synthesis of Substituted Quinazolinones and Benzofused Heterocycles

The high regioselectivity observed during the nitration of 3-fluoro-2-substituted benzoic acids [1] makes 6-bromo-3-fluoro-2-nitrobenzoic acid a preferred starting material for synthesizing 6-amino intermediates . These intermediates are crucial for constructing quinazolinone cores, a privileged scaffold in medicinal chemistry for developing kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs [1]. The ability to selectively obtain the 6-nitro regioisomer minimizes the formation of undesired isomers, streamlining the synthetic route and improving overall yield and purity of the final heterocyclic products [1].

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 6-position serves as a specific synthetic handle for Suzuki-Miyaura and other cross-coupling reactions [1]. This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups at this position, generating libraries of novel compounds for structure-activity relationship (SAR) studies [1]. The orthogonality of the bromine handle, relative to the nitro and fluoro groups, enables sequential functionalization, making this compound an advanced and versatile building block for complex molecule synthesis .

Development of CNS-Penetrant Drug Candidates

The calculated logP of ~2.19 for 6-bromo-3-fluoro-2-nitrobenzoic acid [1] indicates moderate lipophilicity, a property often associated with improved blood-brain barrier (BBB) permeability . This physicochemical profile, combined with its synthetic utility for constructing heterocyclic scaffolds, positions it as a valuable intermediate for medicinal chemistry programs focused on developing central nervous system (CNS) therapeutics, such as treatments for neurodegenerative diseases or psychiatric disorders [1].

Precursor for Clinical-Stage Kinase Inhibitors

The compound's demonstrated use as a precursor in the synthesis of 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, which has progressed to Phase I clinical trials [1], validates its utility in producing high-value, biologically active molecules. This specific application scenario underscores its strategic importance for research groups engaged in kinase-targeted drug discovery, providing a direct link to a known, advanced pharmaceutical candidate [1].

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